molecular formula C18H19N3O4 B14951105 Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate

Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate

Cat. No.: B14951105
M. Wt: 341.4 g/mol
InChI Key: UEJUDMXRZCOLDZ-YBFXNURJSA-N
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Description

Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with a hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a specific range to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl N-[1-[(2E)-2-benzylidenehydrazinyl]-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C18H19N3O4/c22-12-16(17(23)21-19-11-14-7-3-1-4-8-14)20-18(24)25-13-15-9-5-2-6-10-15/h1-11,16,22H,12-13H2,(H,20,24)(H,21,23)/b19-11+

InChI Key

UEJUDMXRZCOLDZ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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